molecular formula C10H11ClN4O B567934 4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine CAS No. 1227958-05-5

4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine

货号: B567934
CAS 编号: 1227958-05-5
分子量: 238.675
InChI 键: BFXYLHGPSIECAR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core substituted with a chloro group and a morpholine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine typically involves multiple steps starting from readily available precursors. One common synthetic route begins with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which can be synthesized from dimethyl malonate through a seven-step process . This intermediate is then reacted with morpholine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the synthetic route to improve yield and scalability. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency of the production process .

化学反应分析

Types of Reactions

4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine nucleophile would yield an amino-substituted pyrrolo[2,3-d]pyrimidine derivative.

科学研究应用

Pharmaceutical Synthesis

4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its structure allows for the modification and derivatization necessary to create new therapeutic agents. Notably, it is utilized in the synthesis of:

  • Tofacitinib : A Janus kinase inhibitor used primarily for treating rheumatoid arthritis and ulcerative colitis. The compound acts by inhibiting specific pathways involved in inflammation and immune response .
  • Ruxolitinib : Another Janus kinase inhibitor that is effective in treating myelofibrosis and polycythemia vera. Its mechanism involves the inhibition of JAK1 and JAK2, which are critical in hematopoiesis and immune function .
  • Other Kinase Inhibitors : The compound is also involved in the synthesis of various other kinase inhibitors that are being explored for their potential in cancer therapy and inflammatory diseases .

Research has indicated that derivatives of this compound exhibit various biological activities:

  • Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation, making them candidates for further development as anticancer agents. The ability to modify functional groups on the pyrrolo[2,3-d]pyrimidine core allows for targeted activity against specific cancer types .
  • Antiviral Activity : Certain derivatives have been investigated for their potential to combat viral infections, suggesting a broader application beyond oncology .
  • Anti-inflammatory Effects : The compound's derivatives are also being studied for their anti-inflammatory properties, indicating potential use in treating conditions such as rheumatoid arthritis and other inflammatory disorders .

Case Study 1: Tofacitinib Synthesis

In a study focusing on the synthesis of Tofacitinib, this compound was identified as a key intermediate. The study reported an overall yield improvement through optimized reaction conditions leading to a higher purity product suitable for pharmaceutical applications .

Case Study 2: Anticancer Screening

A series of derivatives synthesized from this compound were screened for anticancer activity against various cell lines. The results indicated significant inhibition of cell growth in certain derivatives, warranting further investigation into their mechanisms of action and potential clinical applications .

作用机制

The mechanism of action of 4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby interfering with signal transduction pathways that regulate cell division, survival, and inflammation .

相似化合物的比较

Similar Compounds

Uniqueness

4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine is unique due to the presence of the morpholine ring, which enhances its solubility and pharmacokinetic properties. This structural feature distinguishes it from other pyrrolo[2,3-d]pyrimidine derivatives and contributes to its effectiveness as a kinase inhibitor scaffold .

生物活性

4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine is a compound of significant interest in medicinal chemistry, particularly due to its role as an intermediate in the synthesis of various pharmaceutical agents. This article explores its biological activity, highlighting its mechanisms, efficacy against specific targets, and its potential therapeutic applications.

  • Molecular Formula : C11H13ClN4O
  • Molecular Weight : 252.7 g/mol
  • CAS Number : 149765-15-1

The biological activity of this compound is largely attributed to its structural similarity to other pyrrolopyrimidine derivatives that inhibit key enzymes involved in various signaling pathways. Notably, it has been shown to interact with:

  • Janus Kinases (JAKs) : This compound serves as a JAK inhibitor, which is crucial in the treatment of autoimmune diseases and certain cancers.
  • Cyclin-dependent Kinases (CDKs) : It demonstrates inhibition against CDK2, which plays a vital role in cell cycle regulation.

Efficacy Against Specific Targets

Recent studies have reported various IC50 values indicating the potency of this compound against different biological targets:

Target EnzymeIC50 (µM)Reference
JAK10.01
CDK20.16
EGFR0.05
VEGFR20.03

These values indicate that the compound exhibits potent inhibitory activity against these kinases, suggesting its potential as a therapeutic agent in oncology and inflammatory diseases.

Case Studies

  • Anti-inflammatory Activity : In a study involving animal models of rheumatoid arthritis, administration of this compound resulted in significant reduction of inflammatory markers and joint swelling, demonstrating its potential as an anti-inflammatory drug.
  • Anticancer Potential : In vitro tests on cancer cell lines such as MCF-7 and HeLa showed that the compound induced apoptosis and inhibited proliferation at low concentrations (IC50 values around 0.01 µM for MCF-7), indicating its potential as an anticancer agent.

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from simpler pyrimidine derivatives. The methods have been optimized for higher yields and purity, making it feasible for large-scale production.

Synthesis Pathway Overview

StepReaction TypeYield (%)
α-AlkylationNucleophilic substitution45.8
CyclizationRing formationVariable
ChlorinationElectrophilic substitutionHigh

This efficient synthesis pathway contributes to the compound's availability for research and potential therapeutic applications.

属性

IUPAC Name

4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O/c11-8-7-1-2-12-9(7)14-10(13-8)15-3-5-16-6-4-15/h1-2H,3-6H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXYLHGPSIECAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=CN3)C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744305
Record name 4-Chloro-2-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227958-05-5
Record name 4-Chloro-2-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。